MPI-0479605 -

MPI-0479605

Catalog Number: EVT-287656
CAS Number:
Molecular Formula: C22H29N7O
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MPI-0479605 is a potent and selective small molecule inhibitor of the mitotic kinase Monopolar Spindle 1 (Mps1), also known as TTK. [, , ] This kinase plays a crucial role in cell division, specifically in ensuring the correct attachment of chromosomes to the mitotic spindle and maintaining the spindle assembly checkpoint (SAC). [, , , ] MPI-0479605 exhibits anti-tumor activity in pre-clinical models and is being investigated for its potential as a novel cancer therapeutic. [, ]

BAY 1217389

  • Relevance: Like MPI-0479605, BAY 1217389 targets TTK and has been investigated for its potential as an anti-cancer therapeutic.

Mps-Bay2b

  • Relevance: Mps-Bay2b is structurally related to MPI-0479605 and shares a similar binding mode with TTK. Comparison of their structures has provided insights into the structure-activity relationships of this class of inhibitors.

NMS-P715

  • Relevance: Similar to MPI-0479605, NMS-P715 targets TTK and exhibits anti-cancer activity. The structural information obtained from its complex with TTK has been compared to other inhibitors, including those based on the pyrimido-indolizine scaffold, to which MPI-0479605 belongs.

Mps1-IN-1

  • Relevance: Mps1-IN-1 is another TTK inhibitor that shares structural similarities with MPI-0479605. Analysis of its binding mode has contributed to the understanding of how different chemical scaffolds interact with the TTK active site.
  • Relevance: NTRC 0066-0 belongs to the same pyrimido-indolizine scaffold as NTRC 1501-0 and MPI-0479605, demonstrating the potential of this scaffold for developing potent TTK inhibitors.
  • Relevance: NTRC 1501-0 shares a similar pyrimido-indolizine scaffold with MPI-0479605 and represents a more potent evolution of this chemical class for TTK inhibition. The development of NTRC 1501-0 highlights the importance of target residence time as a key factor for improving the efficacy of TTK inhibitors.

VX-680

  • Relevance: While not structurally related to MPI-0479605, VX-680 serves as a comparative example of another anti-mitotic agent. Research has shown that VX-680 and MPI-0479605 affect chromosome segregation and cell cycle progression through distinct mechanisms.
  • Relevance: This class of compounds, like MPI-0479605, targets mitotic kinases but with a different mechanism. Studying the effects of thiophene benzimidazoles alongside MPI-0479605 helps differentiate the specific roles of TTK, Aurora kinases, and PLKs during mitosis.

5-Fluorouracil (5-FU)

  • Relevance: 5-FU serves as a benchmark for evaluating the anti-tumor activity of MPI-0479605. In a xenograft model, MPI-0479605 demonstrated comparable efficacy to 5-FU in reducing tumor growth.

Paclitaxel

  • Relevance: While not structurally related to MPI-0479605, paclitaxel is relevant because research suggests that combining TTK inhibitors with paclitaxel could enhance its cytotoxic effects. Specifically, inhibiting TTK may sensitize cancer cells to paclitaxel-induced cell death.
Overview

MPI-0479605 is a potent and selective inhibitor of the mitotic kinase Mps1, which plays a critical role in the spindle assembly checkpoint during mitosis. This compound has gained attention for its potential as an anticancer therapeutic due to its ability to induce aneuploidy and cell death in various tumor cell lines. Its mechanism involves competitive inhibition of adenosine triphosphate binding to Mps1, disrupting normal chromosomal alignment and segregation during cell division.

Source and Classification

MPI-0479605 was identified through compound screening and subsequent medicinal chemistry optimization. It is classified as an ATP-competitive inhibitor specifically targeting the dual specificity protein kinase Mps1, which is essential for proper chromosome attachment to the mitotic spindle. The compound has been shown to exhibit significant cytotoxicity across a broad range of tumor cell lines and has demonstrated antitumor activity in xenograft models involving human tumors .

Synthesis Analysis

The synthesis of MPI-0479605 involves multiple steps that focus on constructing its core structure and introducing various functional groups. The key steps in the synthesis include:

  1. Formation of the Core Structure: This involves condensation and cyclization reactions to create the basic framework of the compound.
  2. Introduction of Functional Groups: Functional groups such as cyclohexyl and morpholinyl are introduced through substitution reactions, enhancing the compound's biological activity.
  3. Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity levels.

Technical Details

  • Common reagents used include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
  • Substitution reactions often utilize alkyl halides and amines to modify the core structure effectively.
Molecular Structure Analysis

The molecular structure of MPI-0479605 is characterized by its distinct arrangement of atoms that facilitates its interaction with Mps1. While specific structural data such as molecular formula or 3D conformation are not detailed in the sources, it is noted that MPI-0479605 shares structural similarities with other known Mps1 inhibitors like reversine but lacks activity against Aurora kinases .

Chemical Reactions Analysis

MPI-0479605 undergoes several types of chemical reactions that are crucial for its synthesis and functionality:

Technical Details

  • The major products from these reactions serve as intermediates that are further processed to yield MPI-0479605.
  • Reaction conditions are carefully controlled to optimize yield and purity.
Mechanism of Action

The mechanism by which MPI-0479605 exerts its effects primarily involves:

  1. Competitive Inhibition: The compound binds to the ATP-binding site of Mps1, preventing ATP from interacting with the kinase. This inhibition disrupts the normal function of Mps1 in regulating the spindle assembly checkpoint.
  2. Induction of Aneuploidy: Cells treated with MPI-0479605 exhibit severe defects in chromosome alignment at the metaphase plate, leading to improper segregation during anaphase.
  3. Activation of Postmitotic Checkpoints: In cells with wild-type p53, this disruption activates pathways that inhibit DNA synthesis, resulting in growth arrest or cell death through mitotic catastrophe .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility were not detailed in the sources, MPI-0479605 is noted for having favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential therapeutic applications.

Relevant Data

  • The compound exhibits high selectivity for Mps1 over other kinases, with an IC50 value of approximately 1.8 nmol/L, indicating potent inhibitory activity against this target .
Applications

MPI-0479605 holds significant promise in cancer research due to its ability to induce cell death in cancerous cells by targeting Mps1. Its applications include:

  • Antitumor Therapeutics: As demonstrated in xenograft models where it inhibited tumor growth effectively.
  • Research Tool: It serves as a valuable tool for studying mitotic processes and exploring new cancer treatment strategies by targeting spindle assembly checkpoints .

Properties

Product Name

MPI-0479605

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine

Molecular Formula

C22H29N7O

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

MPI0479605; MPI 0479605; MPI-0479605.

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.